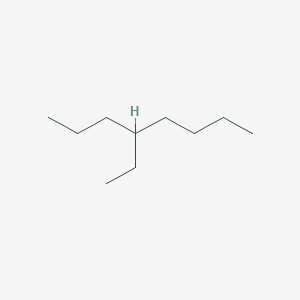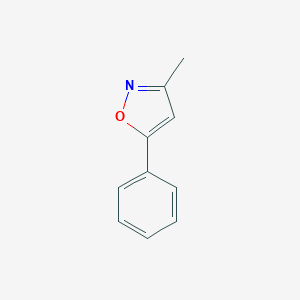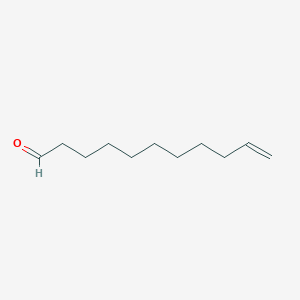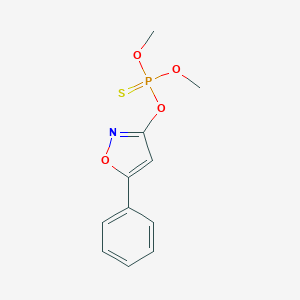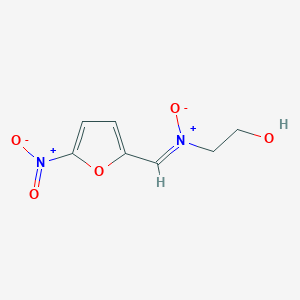
Nifuratrone
Overview
Description
Nifuratrone is a nitrofuran compound that has been used primarily for the control of Salmonella choleraesuis in swine and for the treatment of gonorrhea . Nitrofurans, including this compound, are known for their broad-spectrum antibacterial properties and have been utilized in both human and veterinary medicine .
Preparation Methods
The synthesis of nitrofuran compounds, including nifuratrone, typically involves the reaction of a furan derivative with a nitro group. The preparation method of nitrofurantoin, a similar nitrofuran, involves adding hydrochloric acid and purified water into a reverse osmosis membrane reaction device, heating to 60-70°C, and then adding the necessary reagents . Industrial production methods for nitrofurans often involve large-scale chemical synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Nifuratrone, like other nitrofurans, undergoes various chemical reactions, including:
Reduction: Nitrofurans are reduced by bacterial nitroreductases to electrophilic intermediates.
Oxidation: These compounds can also undergo oxidation reactions, although this is less common.
Substitution: Nitrofurans can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically reduced or substituted derivatives of the original nitrofuran compound.
Scientific Research Applications
Nifuratrone has been studied for its antibacterial properties, particularly against multidrug-resistant pathogens . It has been used in veterinary medicine for controlling bacterial infections in swine and has shown potential in treating human bacterial infections such as gonorrhea . In addition to its antibacterial applications, nitrofurans are being explored for their potential use in combating antibiotic resistance .
Mechanism of Action
Nifuratrone exerts its antibacterial effects by being reduced by bacterial nitroreductases to electrophilic intermediates. These intermediates then inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . This multi-targeted approach makes nitrofurans effective against a wide range of bacteria and reduces the likelihood of resistance development .
Comparison with Similar Compounds
Nifuratrone belongs to the nitrofuran class of compounds, which includes other well-known drugs such as nitrofurazone, nitrofurantoin, and furazolidone . Compared to these compounds, this compound has shown unique efficacy in veterinary applications and specific human infections. Nitrofurantoin, for example, is primarily used for urinary tract infections, while furazolidone is used for bacterial diarrhea and Helicobacter pylori infections . The uniqueness of this compound lies in its specific applications and its effectiveness against certain bacterial strains.
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coating.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
This compound’s broad-spectrum antibacterial properties and its specific applications in veterinary and human medicine make it a valuable compound in the fight against bacterial infections.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWZUVFMUIEHAG-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[N+](/CCO)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-70-7 | |
| Record name | Nifuratrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19561-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifuratrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NIFURATRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8564T36O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
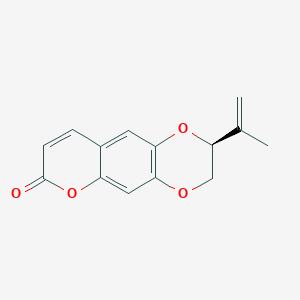
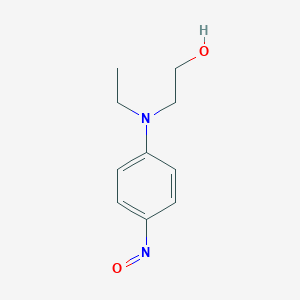
![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
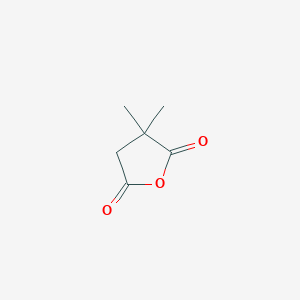
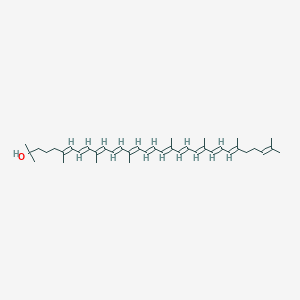
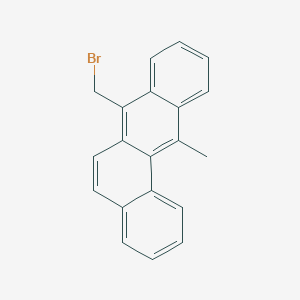
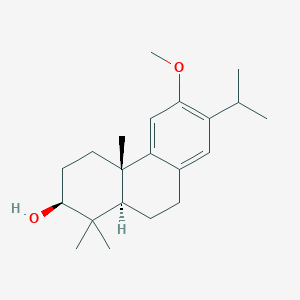
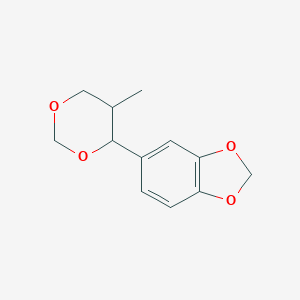
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
